molecular formula C11H17NO2 B1585819 ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-47-5

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1585819
CAS RN: 2199-47-5
M. Wt: 195.26 g/mol
InChI Key: GIGBRYTXWUHNAZ-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a reagent used in the synthesis of a diacetylenic bilirubin . It is a polysubstituted pyrrole that can be used in the synthesis of various compounds, such as azomethines (Schiff bases) .


Synthesis Analysis

The condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .


Molecular Structure Analysis

The structure and E-configuration of the azomethine fragment were detected by the methods of 1H NMR spectroscopy and X-ray analysis .


Chemical Reactions Analysis

The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is 123.1955 .

Scientific Research Applications

Synthesis and Molecular Structure

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed using various techniques including FT-IR, NMR, and mass spectroscopy. These studies often involve quantum chemical calculations to evaluate properties like thermodynamic parameters, indicating exothermic and spontaneous reactions at room temperature. The vibrational analysis of these compounds shows dimer formation in the solid state, a key characteristic in understanding their molecular structure (Singh et al., 2013).

Chemical Reactivity and Non-linear Optical Properties

Derivatives of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have been studied for their chemical reactivity and potential use in non-linear optical (NLO) applications. The reactivity descriptors from Density Functional Theory (DFT) calculations suggest these compounds are suitable for forming new heterocyclic compounds. Their first hyperpolarizability values, a measure of NLO properties, are significant, pointing to their potential use in NLO materials (Singh, Rawat, & Sahu, 2014).

Applications in Hydrogen-Bond Analysis

Some studies focus on the hydrogen-bonding patterns in derivatives of this compound. For instance, investigations into compounds like 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde reveal insights into hydrogen-bonded dimers, essential for understanding the molecular interactions and properties of these substances (Senge & Smith, 2005).

Synthesis of Novel Compounds

There is a significant interest in the synthesis of novel compounds using ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a precursor. This includes the creation of a range of derivatives through various chemical reactions, expanding the chemical space and potential applications of these pyrrole derivatives (Idhayadhulla, Kumar, & Nasser, 2010).

Future Directions

The vast majority of biologically active substances that have the prospect of use as pharmaceuticals belong to heterocyclic compounds with a high degree of functionalization. These include ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a polysubstituted pyrrole, which can be used in the synthesis of various compounds, e.g., azomethines (Schiff bases) . Therefore, it is necessary to identify new biologically active compounds, including those with antimicrobial activity .

properties

IUPAC Name

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBRYTXWUHNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176413
Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

2199-47-5
Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Record name 2199-47-5
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Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Record name Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Vithanarachchi - 2013 - search.proquest.com
The focus of the research described in this thesis is the study of chemistry relevant to target-specific contrast agents for magnetic resonance imaging (MRI). MRI is a widely used …
Number of citations: 1 search.proquest.com

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